



The Role of Nickel Carbide in Electrocatalysis: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Nickel carbide (NiC)	
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Introduction

Nickel carbide (Ni₃C), a metastable interstitial alloy of nickel and carbon, has emerged as a promising and cost-effective electrocatalyst for a range of renewable energy applications. Its unique electronic structure, arising from the interaction between nickel's d-orbitals and carbon's s- and p-orbitals, imparts it with catalytic properties analogous to those of noble metals like platinum.[1][2] This, combined with its high electrical conductivity and corrosion resistance, makes nickel carbide a compelling alternative to expensive precious metal catalysts in key electrochemical reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and CO₂ reduction reaction (CO₂RR).[3][4][5] These application notes provide a comprehensive overview of the role of nickel carbide in electrocatalysis, including detailed experimental protocols for its synthesis and electrochemical characterization, as well as a comparative analysis of its performance.

Key Electrocatalysis Applications Hydrogen Evolution Reaction (HER)

Nickel carbide-based materials have demonstrated excellent activity for the HER, the cathodic reaction in water splitting for hydrogen production.[5] The synergistic effect between nickel and carbon in Ni₃C is believed to optimize the adsorption energy of hydrogen intermediates, facilitating their recombination and desorption as hydrogen gas.[3]



Oxygen Evolution Reaction (OER)

The OER is the kinetically sluggish anodic reaction in water splitting and is a major bottleneck for efficient hydrogen production. Nickel carbide, often in composite form or doped with other elements like iron, has shown significant promise in catalyzing the OER.[3][4] The presence of carbide is thought to enhance the intrinsic activity of the nickel sites and improve the overall conductivity of the catalyst.[4]

CO₂ Reduction Reaction (CO₂RR)

The electrochemical reduction of carbon dioxide into valuable fuels and chemicals is a key strategy for mitigating greenhouse gas emissions. Nickel-based catalysts, including nickel carbide, have been investigated for their ability to selectively reduce CO₂ to products such as carbon monoxide (CO) and hydrocarbons.[5][6] The carbide phase can influence the binding of CO₂ and reaction intermediates, thereby steering the reaction towards desired products.

Data Presentation: Performance of Nickel Carbide Electrocatalysts

The following tables summarize the electrocatalytic performance of various nickel carbide-based materials for HER, OER, and CO₂RR, providing a basis for comparison.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Nickel Carbide-Based Electrocatalysts in 1.0 M KOH



Electrocatalyst	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
Fe-doped Ni₃C nanodots/N-doped carbon nanosheets	292	34.6	[4]
Ni/Mo _x C NPs on N- doped graphene/CNT	-	-	[4]
Ni-N500 (Nickel nanoparticles in N- doped carbon)	45.6	-	[7]
Ni-N250 (Nickel nanoparticles in N- doped carbon)	91.1	-	[7]
Ni-N100 (Nickel nanoparticles in N- doped carbon)	152.7	-	[7]

Table 2: Oxygen Evolution Reaction (OER) Performance of Nickel Carbide-Based Electrocatalysts in 1.0 M KOH



Electrocatalyst	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
Fe-doped Ni₃C nanodots/N-doped carbon nanosheets	275	62	[4]
Ni/NGNRs	380	60	[3]
Co-Ni₃C/Ni@C	325	-	[4]
Ni₃C/Ni@C	350	-	[4]
Ni/Mo _× C NPs on N- doped graphene/CNT	328	-	[4]
Mo ₂ C@CS	320	-	[4]

Table 3: CO₂ Reduction Reaction (CO₂RR) Performance of Nickel Carbide-Based Electrocatalysts

Electrocatal yst	Product	Faradaic Efficiency (%)	Current Density (mA/cm²)	Applied Voltage (V)	Reference
b- Ni₃ZnC@Ni- N-C	СО	>95	448	3.1	[6]
a- Ni₃ZnC@Ni- N-C	СО	92	344	2.9	[6]

Experimental Protocols

Protocol 1: Synthesis of Nickel Carbide (Ni₃C) Nanoparticles via Thermal Decomposition



This protocol describes the synthesis of Ni₃C nanoparticles by the thermal decomposition of nickel formate in the presence of surfactants.[8][9]

Materials:

- Nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O)
- Oleic acid
- Oleylamine
- Diphenyl ether

Procedure:

- In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 0.370 g
 (2 mmol) of nickel(II) formate dihydrate to 10 ml of diphenyl ether.
- Add 4 mmol of oleic acid and 8 mmol of oleylamine to the flask as surfactants.
- Stir the resulting solution and slowly heat it to the desired reaction temperature (typically between 200-300 °C) under an inert atmosphere (e.g., nitrogen or argon).
- Maintain the reaction temperature for a specific duration (e.g., 1-2 hours) to allow for the formation of Ni₃C nanoparticles.
- After the reaction is complete, cool the solution to room temperature.
- Precipitate the nanoparticles by adding a non-solvent like ethanol or acetone.
- Separate the nanoparticles by centrifugation and wash them multiple times with a mixture of ethanol and hexane to remove residual surfactants and solvent.
- Dry the resulting Ni₃C nanoparticle powder in a vacuum oven.

Protocol 2: Preparation of Carbon-Supported Nickel Carbide Electrocatalyst



This protocol outlines a general method for preparing a carbon-supported nickel carbide catalyst, which enhances dispersion and electrical conductivity.

Materials:

- Synthesized Ni₃C nanoparticles (from Protocol 1)
- High-surface-area carbon support (e.g., Vulcan XC-72, activated carbon)
- Ethanol or isopropanol
- Nafion solution (5 wt%)

Procedure:

- Disperse a specific weight of the carbon support material in a suitable solvent (e.g., ethanol) through ultrasonication to form a uniform ink.
- Disperse a calculated amount of the synthesized Ni₃C nanoparticles in a separate container with a solvent.
- Add the Ni₃C nanoparticle dispersion to the carbon support ink and continue to sonicate the mixture for at least 30 minutes to ensure homogeneous mixing.
- Add a small amount of Nafion solution (typically 5-10 wt% of the total solid mass) to the ink
 to act as a binder.
- The resulting catalyst ink is now ready for deposition onto an electrode substrate.

Protocol 3: Electrochemical Characterization of Nickel Carbide Electrocatalysts

This protocol describes the standard three-electrode setup and electrochemical measurements used to evaluate the performance of the prepared catalysts.

Apparatus and Materials:

Potentiostat/Galvanostat



- Electrochemical cell with a three-electrode setup:
 - Working electrode: Glassy carbon electrode, carbon paper, or nickel foam coated with the catalyst ink.
 - Counter electrode: Platinum wire or graphite rod.
 - Reference electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Reversible Hydrogen Electrode (RHE).
- Electrolyte (e.g., 1.0 M KOH for HER/OER, 0.1 M KHCO₃ for CO₂RR).

Procedure:

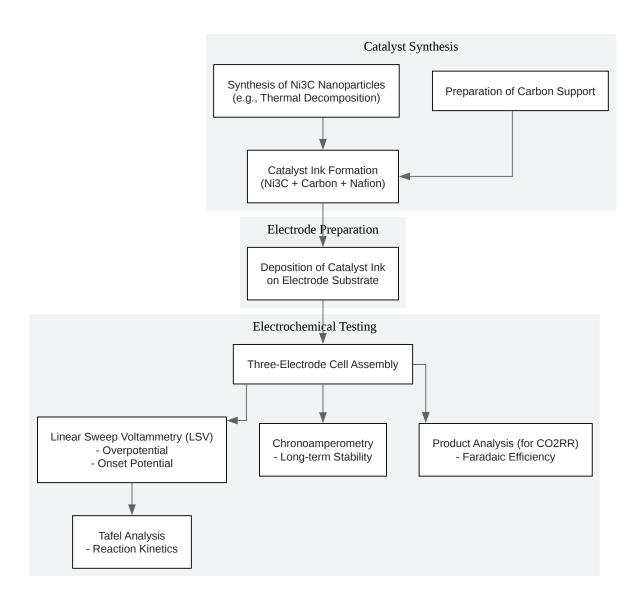
- Working Electrode Preparation:
 - Deposit a controlled amount of the catalyst ink onto the surface of the working electrode.
 - Dry the electrode at room temperature or in a low-temperature oven to evaporate the solvent.
- Electrochemical Measurements:
 - Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the electrolyte.
 - Purge the electrolyte with a relevant gas (e.g., N₂ for HER/OER, CO₂ for CO₂RR) for at least 30 minutes to ensure saturation.
 - Cyclic Voltammetry (CV): Perform CV scans to activate the catalyst and determine the electrochemical active surface area (ECSA).
 - Linear Sweep Voltammetry (LSV): Record LSV curves at a slow scan rate (e.g., 5-10 mV/s) to evaluate the catalytic activity (onset potential and overpotential).
 - Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|)
 from the LSV data to determine the Tafel slope, which provides insight into the reaction
 mechanism.



- Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential over time.
- Faradaic Efficiency (for CO₂RR): Analyze the gaseous and liquid products of the CO₂RR
 using techniques like gas chromatography (GC) and high-performance liquid
 chromatography (HPLC) to determine the Faradaic efficiency for each product.

Mandatory Visualizations

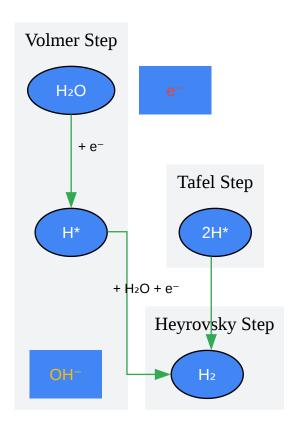




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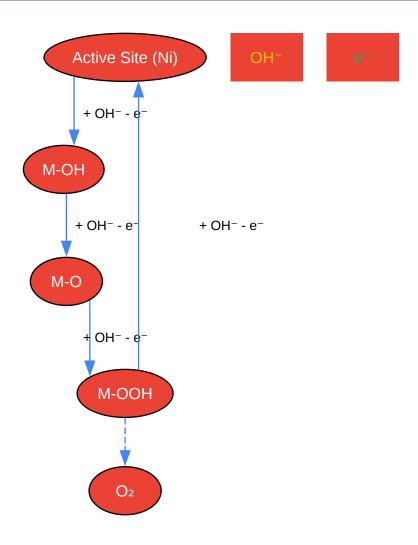
Caption: Experimental workflow for the synthesis and electrochemical evaluation of nickel carbide electrocatalysts.



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Caption: Simplified reaction pathways for the Hydrogen Evolution Reaction (HER) in alkaline media.





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Caption: Generally accepted mechanism for the Oxygen Evolution Reaction (OER) on a metal active site.

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